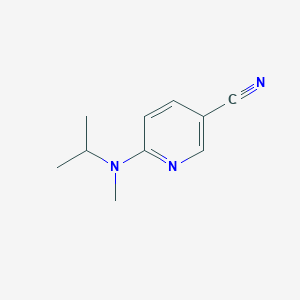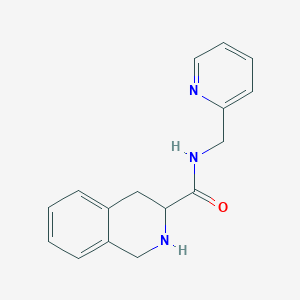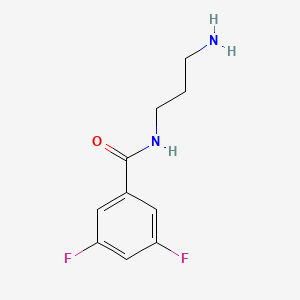
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide (APMF) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. APMF is a synthetic compound that belongs to the class of furan carboxamides. It has been shown to exhibit significant biological activity, including anti-inflammatory, analgesic, and antioxidant effects.
Mécanisme D'action
The exact mechanism of action of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is not fully understood. However, it has been suggested that N-(2-acetylphenyl)-2-methylfuran-3-carboxamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators, such as prostaglandins and cytokines. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide may also act as an antioxidant by scavenging free radicals and reducing oxidative stress. In terms of its potential anti-cancer effects, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to have significant biochemical and physiological effects. In animal models, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to decrease inflammation and pain, as well as reduce oxidative stress. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is its potential therapeutic uses. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to have significant anti-inflammatory, analgesic, and antioxidant effects, as well as potential anti-cancer effects. Additionally, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has a low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is its relatively complex synthesis method. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic uses of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide.
Orientations Futures
There are several potential future directions for the study of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide. One potential direction is to investigate the potential use of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide and its potential therapeutic uses. Finally, the development of more efficient synthesis methods for N-(2-acetylphenyl)-2-methylfuran-3-carboxamide may facilitate its use in future research and potential therapeutic applications.
Conclusion
In conclusion, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is a synthetic compound with significant potential therapeutic uses. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to exhibit anti-inflammatory, analgesic, and antioxidant effects, as well as potential anti-cancer effects. The exact mechanism of action of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory mediators and the scavenging of free radicals. Further studies are needed to fully understand the potential therapeutic uses of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide involves several steps, including the reaction of 2-acetylphenol with 3-methylfuran-2-carboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the amide product. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)11-5-3-4-6-13(11)15-14(17)12-7-8-18-10(12)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHPCSJJJTWAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)




![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)

![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)